REACTION_CXSMILES
|
N[C:2]1[C:3]([O:8][CH:9]([C:11]([O:13][CH3:14])=[O:12])[CH3:10])=[N:4][CH:5]=[CH:6][CH:7]=1.ClC(Cl)C.N([O:21][C:22]([CH3:25])(C)C)=O.CCCCC.C[O:32]CCOC>>[C:22]([O:21][C:2]1[C:3]([O:8][CH:9]([C:11]([O:13][CH3:14])=[O:12])[CH3:10])=[N:4][CH:5]=[CH:6][CH:7]=1)(=[O:32])[CH3:25]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)OC(C)C(=O)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Type
|
CUSTOM
|
Details
|
After stirring at the same temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at the same temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The lower one of the two layers separated
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in acetic anhydride
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled out
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(=NC=CC1)OC(C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |